molecular formula C16H16N2O3 B5478339 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylphenyl)urea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylphenyl)urea

Cat. No.: B5478339
M. Wt: 284.31 g/mol
InChI Key: OUORFLBIYGULMY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound features a benzodioxin ring fused with a urea moiety, which is further substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4-methylphenyl)urea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(phenyl)urea
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4-chlorophenyl)urea
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4-nitrophenyl)urea

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-(4-methylphenyl)urea is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in the compound’s interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-2-4-12(5-3-11)17-16(19)18-13-6-7-14-15(10-13)21-9-8-20-14/h2-7,10H,8-9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUORFLBIYGULMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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